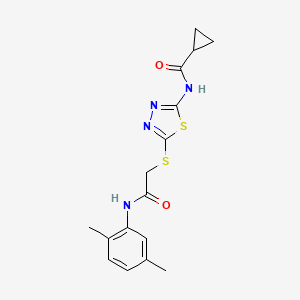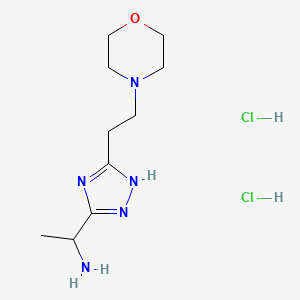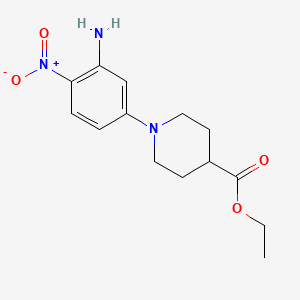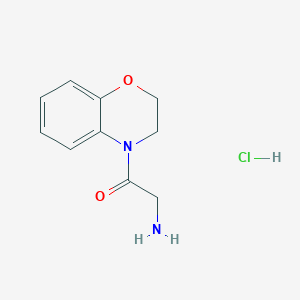![molecular formula C20H22N4O2 B2887225 N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941894-82-2](/img/structure/B2887225.png)
N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolopyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazolopyrimidines can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazolopyrimidines generally have a molar mass of 119.127 g·mol −1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One application involves the unexpected synthesis of novel compounds and their characterization through crystal structures, Hirshfeld surface analysis, and computational studies. These methodologies allow for a detailed understanding of the intermolecular interactions within crystal packing, contributing to the field of material science and molecular engineering (Sebhaoui et al., 2020).
Antimicrobial and Antitumor Activities
Research also explores the synthesis of heterocyclic compounds , including pyrazole derivatives, for their potential antimicrobial and antitumor activities. This includes evaluating these compounds against various bacterial and fungal strains, as well as cancer cell lines, to identify potential therapeutic agents (Darwish et al., 2014); (Albratty et al., 2017).
Coordination Complexes and Antioxidant Activity
Another research avenue is the synthesis of coordination complexes involving pyrazole-acetamide derivatives. These studies focus on the effects of hydrogen bonding on self-assembly processes and the antioxidant activity of these complexes. Such research provides insights into the development of new materials with potential applications in catalysis and environmental remediation (Chkirate et al., 2019).
Antimicrobial Activities of Novel Derivatives
The design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents highlight the ongoing efforts to combat microbial resistance by developing new antimicrobial compounds. These studies aim to identify compounds with high efficacy against various microorganisms, contributing to pharmaceutical research and the development of new drugs (Aly et al., 2011).
Insecticidal Assessments
Research into heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, represents an application in agricultural sciences. This involves the synthesis of new compounds and their assessment as insecticidal agents, aiming to develop safer and more effective pest control methods (Fadda et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-6-8-15(9-7-14)17-12-18-20(26)23(10-11-24(18)22-17)13-19(25)21-16-4-2-3-5-16/h6-12,16H,2-5,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGJZLZXWXXYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1,2-dithiolan-3-yl)-N-({4-[(piperidin-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2887148.png)
![(Z)-methyl 2-(2-((2,4-dimethoxybenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2887149.png)



![N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine](/img/structure/B2887155.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)
![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)



![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)
